![molecular formula C11H9N3O3 B1276984 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide CAS No. 55149-47-8](/img/structure/B1276984.png)

6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Descripción general

Descripción

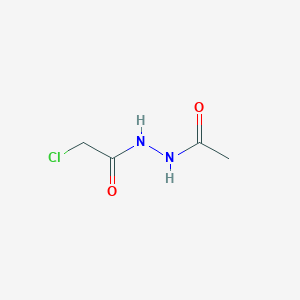

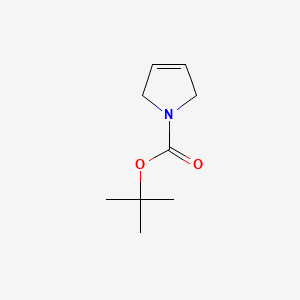

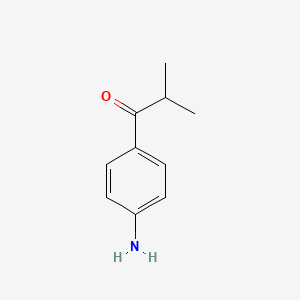

“6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” is a chemical compound with the molecular formula C11H9N3O3 . It has an average mass of 231.208 Da and a monoisotopic mass of 231.064392 Da .

Molecular Structure Analysis

The molecular structure of “6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” consists of a quinoline core, which is a heterocyclic aromatic compound. The quinoline core is fused with a dioxolo ring and has an amino group and a carboxamide group attached .Aplicaciones Científicas De Investigación

Antitumor Activity

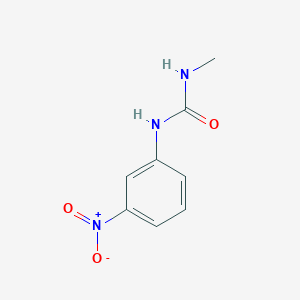

Quinoline derivatives, including “6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide”, have been studied for their potential antitumor activity . In one study, six quinoline derivatives were synthesized and evaluated for their cytotoxicity against three human cancer cell lines (HCT-116, Hela, and A549) and human normal liver L-02 cell lines . Some of these compounds showed good antitumor activity .

Antibacterial Activity

These compounds also have significant antibacterial activity . In the same study, the synthesized quinoline derivatives showed inhibitory effects on Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 8739). Their antibacterial activity was about 1–4 times that of the positive control amoxicillin and 1–2 times that of ciprofloxacin .

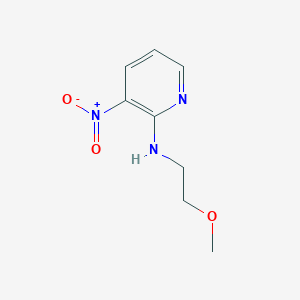

Anti-malaria

Quinoline derivatives have been found to have anti-malaria effects . While specific studies on “6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” are not mentioned, it is part of a class of compounds that have shown promise in this area .

Anti-inflammatory

Quinoline derivatives also have anti-inflammatory effects . Again, while specific studies on “6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” are not mentioned, it is part of a class of compounds that have shown promise in this area .

Anti-oxidation

Quinoline derivatives have been found to have anti-oxidation effects . While specific studies on “6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” are not mentioned, it is part of a class of compounds that have shown promise in this area .

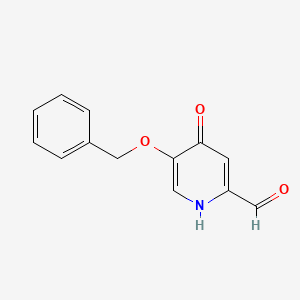

Synthesis of Fused Quinoline or Bisquinoline Systems

“6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” has been used in the synthesis of fused quinoline or bisquinoline systems . This compound has been used as a key intermediate for synthesis of quinoline ethers through Williamson reaction .

Propiedades

IUPAC Name |

6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-10-6(11(13)15)1-5-2-8-9(17-4-16-8)3-7(5)14-10/h1-3H,4H2,(H2,12,14)(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSOYUGCRXNGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC3=CC(=C(N=C3C=C2O1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)